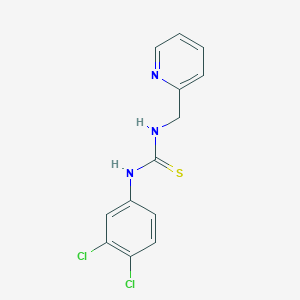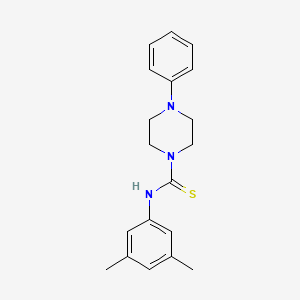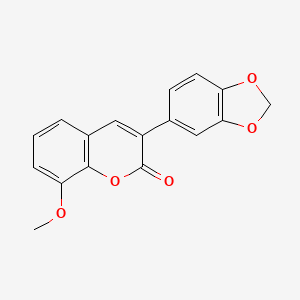
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one, commonly known as apigenin, is a flavone compound found in various plants such as parsley, chamomile, and celery. It has gained significant attention in the scientific community due to its potential therapeutic properties and has been studied extensively for its various applications.
Mechanism of Action
The mechanism of action of apigenin is complex and involves various pathways. It has been found to modulate the activity of various enzymes and transcription factors, leading to its various therapeutic effects. Apigenin also acts as an agonist of the GABA-A receptor, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Apigenin has been found to possess various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis in cancer cells, and modulation of various signaling pathways. It has also been found to possess neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
Apigenin has several advantages for lab experiments, including its low toxicity, availability, and ease of synthesis. However, its low solubility in water and poor bioavailability can limit its application in certain studies.
Future Directions
The potential therapeutic properties of apigenin have opened up new avenues for research, and several future directions can be explored. These include the development of novel drug formulations, the study of its potential applications in various diseases, and the exploration of its mechanism of action and interaction with other compounds.
Conclusion:
In conclusion, apigenin is a promising compound with potential therapeutic properties. Its various applications in the field of medicine and health make it an interesting compound for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of apigenin have been discussed in this paper.
Synthesis Methods
Apigenin can be synthesized through various methods, including the extraction from natural sources, chemical synthesis, and biotransformation. The most commonly used method for the synthesis of apigenin is through the extraction from natural sources such as chamomile and parsley.
Scientific Research Applications
Apigenin has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has also been found to possess antiviral and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-19-14-4-2-3-11-7-12(17(18)22-16(11)14)10-5-6-13-15(8-10)21-9-20-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUELMKZFMVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
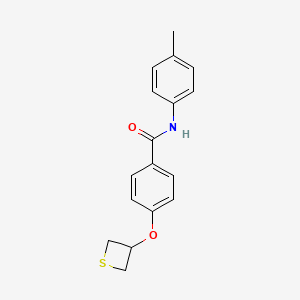
![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)
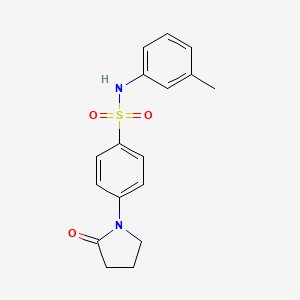
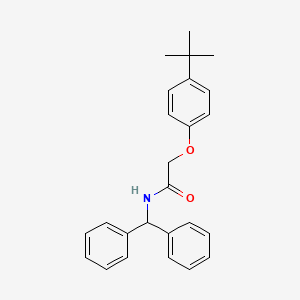
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)

![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
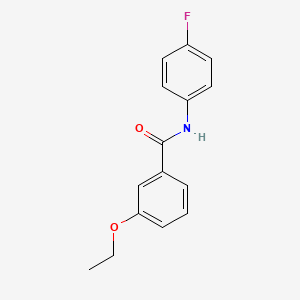
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)
